3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
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Overview
Description
The compound “3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a phenyl group, an oxadiazole ring, and a quinolinol group. These functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl and tert-butyl groups are generally quite stable, but the oxadiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties to consider include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- In medicinal chemistry, this compound finds applications in drug development. By incorporating the phenyl carbonate moiety, scientists can modify drug candidates to enhance their pharmacokinetic properties, stability, and bioavailability .
Polymer Chemistry and Nanosponges
- Notably, this compound has been incorporated into nanosponge hydrogels. These nanosponges, loaded with 3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol , show promise as topical antifungal agents for treating mycotic infections .
Fluorinated Nitroxides in Spin Labeling
- Nitroxides are stable radicals used in electron paramagnetic resonance (EPR) spectroscopy. They serve as spin labels to study molecular dynamics and interactions. Researchers have developed novel fluorinated phenyl tert-butyl nitroxides by substituting fluorine atoms in aromatic compounds. These compounds exhibit enhanced stability and unique EPR properties .
Analytical Chemistry and Calibration Standards
- Researchers also employ it as a reference compound in method development and validation for pharmaceutical release testing and quality control in the food and beverage industry .
Photocatalysis and Green Chemistry
These applications highlight the versatility and significance of 3-(5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in scientific research. Researchers continue to explore novel uses, making it an exciting compound for future investigations . If you need further details or additional applications, feel free to ask!
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-5-6-15-12-17(20(26)23-18(15)11-13)19-24-21(27-25-19)14-7-9-16(10-8-14)22(2,3)4/h5-12H,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSVIWDLLKROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol |
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